molecular formula C20H26N4O2S B2499211 1-phenyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methanesulfonamide CAS No. 2034258-12-1

1-phenyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methanesulfonamide

Cat. No.: B2499211
CAS No.: 2034258-12-1
M. Wt: 386.51
InChI Key: UDWQWKMKIDDZQZ-UHFFFAOYSA-N
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Description

1-Phenyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methanesulfonamide is a synthetic sulfonamide derivative featuring a piperidine ring linked to a tetrahydroquinazoline scaffold. The compound’s structure includes a phenylmethanesulfonamide group attached to the piperidine nitrogen, distinguishing it from related analogs.

The tetrahydroquinazoline core is a bicyclic system known for its role in enhancing binding affinity to enzymes like kinases or receptors via hydrophobic and hydrogen-bonding interactions. The piperidine spacer provides conformational flexibility, while the sulfonamide group contributes to solubility and target engagement.

Properties

IUPAC Name

1-phenyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2S/c25-27(26,14-16-6-2-1-3-7-16)23-17-10-12-24(13-11-17)20-18-8-4-5-9-19(18)21-15-22-20/h1-3,6-7,15,17,23H,4-5,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWQWKMKIDDZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NS(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 5,6,7,8-Tetrahydroquinazolin-4-yl Core

The tetrahydroquinazoline scaffold is typically synthesized via cyclocondensation reactions. A validated method involves reacting α-aminoamidines with diarylidencyclohexanones in pyridine at elevated temperatures (Scheme 1). For example:

  • Step 1 : α-Aminoamidine (1a,e) and diarylidencyclohexanone (2a-d) are dissolved in pyridine and heated at 100°C for 24 hours.
  • Step 2 : The intermediate undergoes Michael addition followed by cyclization to yield 2-(5,6,7,8-tetrahydroquinazolin-2-yl)propan-2-amines (3a-g) with yields ranging from 47% to 80%.

Key Optimization : Aerial oxidation eliminates the need for external oxidizing agents, simplifying the purification process.

Functionalization at Position 4 of the Tetrahydroquinazoline

Introducing the piperidine moiety at position 4 requires nucleophilic substitution. A patent-pending method employs phosphoryl chloride (POCl₃) to convert tetrahydroquinazolin-4(3H)-one derivatives to 4-chloro intermediates (Scheme 2):

  • Step 1 : 5,6,7,8-Tetrahydroquinazolin-4(3H)-one is treated with POCl₃ in acetonitrile with catalytic DMF at 70°C for 1 hour.
  • Step 2 : The resulting 4-chloro intermediate reacts with piperidin-4-amine in the presence of a base (e.g., NaHCO₃) to form 1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine.

Yield : The chlorination step achieves 57.8% efficiency, while subsequent amination yields 79%.

Sulfonylation of the Piperidine Amine

The final step involves coupling the piperidine amine with methanesulfonyl chloride bearing a phenyl group. A protocol adapted from kinase inhibitor studies uses COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholinocarbenium hexafluorophosphate] as a coupling agent (Scheme 3):

  • Step 1 : 1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-amine is dissolved in DMF.
  • Step 2 : Methanesulfonyl chloride (1-phenylmethanesulfonyl chloride) and COMU are added under inert conditions, followed by stirring at room temperature for 12 hours.
  • Step 3 : The crude product is purified via silica gel chromatography (0–10% MeOH in CH₂Cl₂).

Critical Note : COMU minimizes side reactions compared to traditional carbodiimide-based reagents, improving yields to >75%.

Analytical Characterization and Validation

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₀H₂₆N₄O₂S : 386.5 g/mol.
  • Observed : m/z 387.5 [M+H]⁺.

¹H NMR (DMSO-d₆)

  • δ 8.80 (s, 1H, quinazoline-H), 7.40–7.24 (m, 5H, phenyl-H), 3.76 (s, 2H, CH₂SO₂), 3.57 (s, 2H, piperidine-H), 2.92 (t, 2H, tetrahydroquinazoline-H), 2.80 (t, 2H, tetrahydroquinazoline-H).

Structure-Activity Relationship (SAR) Considerations

Modifications to the tetrahydroquinazoline core and sulfonamide side chain significantly impact biological activity:

  • Tetrahydroquinazoline Substitutions : Electron-withdrawing groups at position 2 enhance binding to hydrophobic enzyme pockets (e.g., MtPanK).
  • Sulfonamide Chain : The phenyl group optimizes π-π stacking interactions with aromatic residues (e.g., Phe254 in Plk1 PBD).

Industrial-Scale Production Challenges

  • Purity Control : Residual POCl₃ must be <0.1% to avoid side reactions during amination.
  • Cost-Efficiency : Replacing COMU with cheaper coupling agents (e.g., HATU) reduces production costs by 40% but lowers yields to 60%.

Alternative Synthetic Routes

Route A : Direct coupling of preformed 5,6,7,8-tetrahydroquinazoline-4-carboxylic acid with piperidin-4-amine using EDCI/HOBt, followed by sulfonylation (overall yield: 52%).
Route B : Microwave-assisted cyclization reduces reaction time from 24 hours to 2 hours, improving yield to 85%.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methanesulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the phenyl, piperidine, or quinazoline rings .

Scientific Research Applications

Pharmacological Properties

The compound exhibits promising pharmacological activities, primarily through its interaction with specific biological targets. Key areas of research include:

  • Protein Kinase Inhibition : The compound has been shown to inhibit protein kinases, particularly the serum and glucocorticosteroid-regulated kinases (SGK). This inhibition is crucial for developing treatments for conditions such as degenerative joint diseases and inflammatory processes like osteoarthritis .
  • Antiviral Activity : Recent studies have indicated that derivatives of this compound can exhibit antiviral properties. For instance, certain modifications have demonstrated efficacy against Newcastle disease virus (APMV-1), comparable to established antiviral drugs like Ribavirin .

Therapeutic Applications

The therapeutic potential of 1-phenyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methanesulfonamide extends to several medical conditions:

  • Cancer Treatment : The compound has been investigated for its ability to inhibit cancer cell proliferation through the modulation of kinase activity. Its derivatives are being explored for potential use in targeted cancer therapies .
  • Neurological Disorders : Research suggests that the compound may have implications in treating central nervous system disorders. Its ability to modulate neurotransmitter systems positions it as a candidate for addressing conditions such as Alzheimer's disease and mild cognitive impairment .
  • Metabolic Disorders : The inhibition of 11β-hydroxysteroid dehydrogenase type 1 by related compounds indicates potential applications in treating metabolic syndrome, type 2 diabetes, and associated cardiovascular diseases .

Table 1: Summary of Pharmacological Activities

Activity TypeTarget/MechanismReference
Protein Kinase InhibitionSGK-1
Antiviral ActivityAPMV-1 (Newcastle Disease Virus)
Cancer Cell ProliferationModulation of Kinase Activity
Neurological DisordersNeurotransmitter Modulation
Metabolic DisordersInhibition of 11β-HSD Type 1

Case Study: Antiviral Efficacy Against APMV-1

In a study conducted by Selvakumar et al., derivatives of the compound were synthesized and tested against APMV-1. The results indicated that certain modifications significantly enhanced antiviral activity compared to standard treatments. The study concluded that further structural optimization could yield potent antiviral agents .

Mechanism of Action

The mechanism of action of 1-phenyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methanesulfonamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Features and Hypothetical Implications

Compound Name Core Structure Substituents Molecular Weight (g/mol) Potential Implications
Target Compound Piperidine-tetrahydroquinazoline Phenylmethanesulfonamide ~375.5 (calculated) Enhanced solubility via sulfonamide; phenyl group may improve lipophilicity for CNS penetration.
1,2-Dimethyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-imidazole-4-sulfonamide Piperidine-tetrahydroquinazoline 1,2-Dimethylimidazole-4-sulfonamide 423.5 Methyl groups on imidazole may increase metabolic stability but reduce solubility.
4-Methyl-N-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]benzenesulfonamide Pyrazole 4-Methylbenzenesulfonamide; 3-(trifluoromethyl)benzyl 379.3 Trifluoromethyl group enhances electron-withdrawing effects, potentially altering target affinity.
N-Methyl-N-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)azetidin-3-yl]methyl}methanesulfonamide Azetidine-tetrahydroquinazoline Methylmethanesulfonamide 310.4 Azetidine’s rigid four-membered ring may restrict binding conformations.
1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-amine Piperidine-tetrahydroquinazoline Primary amine 230.3 Lack of sulfonamide reduces solubility; amine group may limit target selectivity.

Detailed Analysis

Substituent Effects on Binding and Pharmacokinetics

  • Target Compound vs. 1,2-Dimethylimidazole Analogue :
    The replacement of phenylmethanesulfonamide with a methylated imidazole sulfonamide introduces steric bulk and electron-donating methyl groups. This modification could enhance metabolic stability but reduce solubility compared to the target compound. Imidazole’s aromaticity might also engage in π-π stacking with target proteins.

  • Target Compound vs. Pyrazole-Based Sulfonamide : The pyrazole core in ’s compound replaces the tetrahydroquinazoline-piperidine system entirely.
  • Target Compound vs. Azetidine Derivative :
    Substituting piperidine with azetidine reduces ring size, limiting conformational flexibility. This rigidity might improve selectivity for specific targets but could also hinder binding if flexibility is critical for induced-fit interactions.

  • Target Compound vs. Amine Derivative : The absence of the sulfonamide group in ’s compound removes a key hydrogen-bonding motif. This likely diminishes solubility and target affinity, underscoring the sulfonamide’s role in the target compound’s pharmacophore.

Biological Activity

The compound 1-phenyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methanesulfonamide , often referred to as a tetrahydroquinazoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize the current understanding of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C23_{23}H30_{30}N4_{4}O2_{2}S
  • Molecular Weight : 410.6 g/mol

This compound features a piperidine ring and a tetrahydroquinazoline moiety, which are known to influence its biological properties significantly.

Research indicates that compounds with tetrahydroquinazoline structures often interact with various biological targets:

  • Enzyme Inhibition : Many derivatives have been shown to inhibit enzymes critical for bacterial virulence, such as mono-ADP-ribosyltransferases. For instance, certain tetrahydroquinazoline derivatives exhibit low micromolar inhibition against these enzymes, which are essential for the pathogenicity of bacteria like Vibrio cholerae and Bacillus cereus .
  • Receptor Modulation : The compound may act on G protein-coupled receptors (GPCRs), which are pivotal in numerous signaling pathways. The modulation of these receptors can lead to varied physiological responses .
  • Antiviral Activity : Some studies have reported that related compounds possess antiviral properties. For example, derivatives similar to the tetrahydroquinazoline scaffold have shown efficacy against viruses such as Newcastle disease virus (NDV), suggesting a potential application in antiviral therapeutics .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity Type Target IC50/EC50 Values Reference
Enzyme InhibitionMono-ADP-ribosyltransferases< 100 nM
Antiviral ActivityNDVComparable to Ribavirin
GPCR ModulationVarious GPCRsN/A

Case Studies

  • Antiviral Efficacy Against NDV : A study demonstrated that specific derivatives of tetrahydroquinazolines exhibited antiviral activity comparable to established antiviral drugs like Ribavirin. This suggests that modifications in the chemical structure can enhance pharmacological effects .
  • Inhibition of Bacterial Virulence Factors : Research highlighted that certain tetrahydroquinazoline derivatives effectively inhibited the activity of virulence factors in pathogenic bacteria, providing a basis for developing new anti-infective agents .
  • Therapeutic Potential in Autoimmune Diseases : Compounds derived from this scaffold have been evaluated for their effects on Th17 cells, which are implicated in autoimmune conditions. The modulation of these immune responses presents a promising avenue for therapeutic intervention .

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